molecular formula C7H13NO2 B8485374 Tetrahydro-furan-2-ylmethyl-acetamide

Tetrahydro-furan-2-ylmethyl-acetamide

Cat. No. B8485374
M. Wt: 143.18 g/mol
InChI Key: KFZKNFSJFKMJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-furan-2-ylmethyl-acetamide is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydro-furan-2-ylmethyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-furan-2-ylmethyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H13NO2/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H2,8,9)

InChI Key

KFZKNFSJFKMJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of hydroxyl-{3-[3-(2-methoxy-phenyl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-phenyl}-acetic acid (0.2 g, 0.38 mmol), methyl-(tetrahydro-furan-2-ylmethyl)-amine (0.7 g, 0.57 mmol), diisopropylethylamine (DIEA, 200 μl, 1.14 mmol), N,N,N′N′-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU, 216 mg, 0.57 mmol) in THF (5 ml) was stirred at 60° C. until no solid remained. The reaction mixture was taken up in 10 ml ethyl acetate and subsequently extracted with 1N HCl, saturated NaHCO3, brine, dried with Na2SO4, concentrated to dryness. The crude was purified by silica chromatography. The resulting material was dissolved in 3 ml of methanol and aqueous NaOH (1 ml, 2 N in H2O) was added and the mixture stirred overnight at room temperature. The solvent was removed under reduced pressure and the residue neutralized with 500 μl of 1N HCl. The resulting crude was directly purified by mass-triggered reverse phase HPLC to afford 2-hydroxyl-2{3-[3-(2-methoxy-phenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-phenyl}-N-methyl-N-(tetrahydro-furan-2-ylmethyl-acetamide as an off-white powder (51 mg, 28% yield). 1H NMR (500 MHz, DMSO-d6) δ 1.35-1.45 (m, 1H), 1.61-1.79 (m, 3H), 2.89-2.92 (d, 3H), 3.14-3.68 (m, 4H), 3.84 (s, 3H), 3.92-3.98 (m, 1H), 5.47 (d, 1H), 7.05 (m, 1H, 7.15 (d, 1H), 7.31 (m, 1H), 7.36 (m, 1H), 7.45-7.48 (m, 1H), 7.56-7.59 (m, 1H), 7.63-7.70 (m, 2H), 7.73 (m, 1H), 8.14 (m, 1H), 8.52 (m, 1H). MS: m/z 472.2 (M+H+).
Name
hydroxyl-{3-[3-(2-methoxy-phenyl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-phenyl}-acetic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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